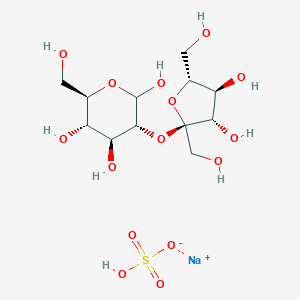![molecular formula C19H22FNOS B232118 {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol](/img/structure/B232118.png)
{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of arylsulfanylphenyl compounds and is known for its ability to modulate the activity of certain receptors in the brain.
Wirkmechanismus
The mechanism of action of {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol involves the inhibition of serotonin reuptake and the activation of 5-HT1A receptors in the brain. This leads to an increase in the levels of serotonin, a neurotransmitter that regulates mood, anxiety, and other cognitive functions.
Biochemical and Physiological Effects:
Studies have shown that {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol has several biochemical and physiological effects. It has been found to increase the levels of serotonin in the brain, which can improve mood and reduce anxiety. This compound also has anxiolytic and antidepressant effects, which make it a promising candidate for the treatment of these disorders.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol in lab experiments include its selective action on serotonin reuptake and 5-HT1A receptors, which makes it a valuable tool for studying the role of these receptors in neurological disorders. However, the limitations of this compound include its potential side effects and the need for further research to establish its safety and efficacy.
Zukünftige Richtungen
There are several future directions for research related to {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol. One direction is to explore its potential therapeutic applications in other neurological disorders such as bipolar disorder and post-traumatic stress disorder. Another direction is to investigate the safety and efficacy of this compound in clinical trials. Additionally, researchers can study the molecular mechanisms underlying the action of this compound on serotonin reuptake and 5-HT1A receptors to develop more effective treatments for neurological disorders.
Conclusion:
In conclusion, {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol is a promising compound that has potential therapeutic applications in various neurological disorders. Its selective action on serotonin reuptake and 5-HT1A receptors makes it a valuable tool for studying the role of these receptors in these disorders. However, further research is needed to establish its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of {2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol involves the reaction of 2-(2-fluorophenylthio)aniline with 1-methyl-4-piperidinol in the presence of a catalyst. The resulting compound is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
{2-[(2-Fluorophenyl)sulfanyl]phenyl}(1-methyl-4-piperidinyl)methanol has been studied extensively for its potential therapeutic applications in various neurological disorders such as depression, anxiety, and schizophrenia. This compound acts as a selective serotonin reuptake inhibitor (SSRI) and a 5-HT1A receptor agonist, which makes it a promising candidate for the treatment of these disorders.
Eigenschaften
Molekularformel |
C19H22FNOS |
|---|---|
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
[2-(2-fluorophenyl)sulfanylphenyl]-(1-methylpiperidin-4-yl)methanol |
InChI |
InChI=1S/C19H22FNOS/c1-21-12-10-14(11-13-21)19(22)15-6-2-4-8-17(15)23-18-9-5-3-7-16(18)20/h2-9,14,19,22H,10-13H2,1H3 |
InChI-Schlüssel |
GRKVHVAIJHJDTA-UHFFFAOYSA-N |
SMILES |
CN1CCC(CC1)C(C2=CC=CC=C2SC3=CC=CC=C3F)O |
Kanonische SMILES |
CN1CCC(CC1)C(C2=CC=CC=C2SC3=CC=CC=C3F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-Chlorodibenzo[b,f]thiepin-10-yl)-4-methylpiperazine](/img/structure/B232035.png)

![N-[(7S)-5,6,7,7balpha,8,10aalpha-Hexahydro-1,2,3,9-tetramethoxy-8-oxobenzo[a]cyclopenta[3,4]cyclobuta[1,2-c]](/img/structure/B232044.png)
![N-{2-[(3-methoxyphenyl)sulfanyl]benzyl}-N-methylamine](/img/structure/B232047.png)
![1-[5-Chloro-2-({2-[(4-methyl-1-piperazinyl)methyl]phenyl}sulfanyl)phenyl]ethanol](/img/structure/B232049.png)
![[2-hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B232051.png)



![4-(6,11-Dihydrodibenzo[b,e]thiepin-11-yloxy)-1-methylpiperidine](/img/structure/B232062.png)

![N-[(4-methoxy-6,11-dihydrodibenzo[b,e]thiepin-11-yl)methyl]-N,N-dimethylamine](/img/structure/B232073.png)
![1-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-N-methylmethanamine](/img/structure/B232074.png)
![N,N-dimethyl-4-[(4-phenylphenyl)diazenyl]aniline](/img/structure/B232076.png)